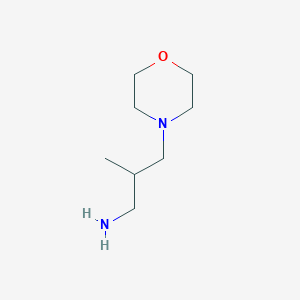
2-Methyl-3-(morpholin-4-yl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including bromination, dehydration, and cyclization processes. For example, the synthesis of 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, a potent antimicrobial, demonstrates a complex synthesis route starting from 3-acetylpyridine leading to the final compound through a nine-step process with an overall yield of 36% (Kumar, Sadashiva, & Rangappa, 2007).
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques, including X-ray analysis. For instance, the structure of 5-methyl-2-(morpholin-4-ylamino)-5,6-dihydro-4H-1,3-thiazin-4-one was determined, revealing high antiradical and anti-inflammatory activity (Kulakov et al., 2015).
Chemical Reactions and Properties
Compounds with the morpholine moiety are involved in various chemical reactions, demonstrating a range of chemical properties. For example, tertiary amines like 1,3-di-morpholin-4-yl-propan-2-ol and its derivatives exhibit inhibitory performance on carbon steel corrosion, indicating their potential as corrosion inhibitors (Gao, Liang, & Wang, 2007).
Applications De Recherche Scientifique
Corrosion Inhibition
2-Methyl-3-(morpholin-4-yl)propan-1-amine shows potential as a corrosion inhibitor. Gao, Liang, and Wang (2007) synthesized compounds including morpholin-4-yl derivatives and found them effective in inhibiting carbon steel corrosion. Their research indicates that these compounds form a protective layer on metal surfaces, acting as anodic inhibitors under certain conditions (Gao, Liang, & Wang, 2007).
Xanthine Oxidase Inhibition and Anti-Inflammatory Effects
Šmelcerović et al. (2013) evaluated cyclodidepsipeptides, including morpholine derivatives, for their inhibitory activity against xanthine oxidase (XO) and for anti-inflammatory response. They found these compounds to be effective XO inhibitors and suppressors of nuclear factor of κB (NF-κB) activation, suggesting potential use in treating gout and other inflammatory conditions (Šmelcerović et al., 2013).
Synthesis of Antimicrobials
Kumar, Sadashiva, and Rangappa (2007) explored the synthesis of 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, which is useful for creating potent antimicrobials including arecoline derivatives, phendimetrazine, and polygonapholine. This highlights its application in developing new antimicrobial agents (Kumar, Sadashiva, & Rangappa, 2007).
Toxicological and Cell Viability Studies
Đ. Vukelić-Nikolić et al. (2015) investigated the toxicological potential of morpholine derivatives on bone cells (MC3T3-E1). They found that these compounds exhibited neither cytotoxic nor stimulatory effects on cell viability, indicating a potential for safe biological intake (Đ. Vukelić-Nikolić et al., 2015).
Pharmaceutical Research
This compound has been investigated in various pharmaceutical research contexts. Grimwood et al. (2011) characterized a novel κ-opioid receptor antagonist, indicating its relevance in developing treatments for depression and addiction disorders (Grimwood et al., 2011).
Antimicrobial Activity
Yancheva et al. (2012) synthesized and examined the antimicrobial activity of cyclodepsipeptides, including morpholine derivatives. Their findings showed effective antimicrobial activity against bacterial strains, particularly Escherichia coli (Yancheva et al., 2012).
Antiradical and Anti-Inflammatory Properties
Kulakov et al. (2015) synthesized new 5,6-dihydro-1,3-thiazin-4-one derivatives, including morpholin-4-ylamino derivatives, revealing their high antiradical and anti-inflammatory activity, further expanding its application in the pharmaceutical field (Kulakov et al., 2015).
Safety and Hazards
The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The precautionary statements include P301 + P312 + P330 - P305 + P351 + P338 . For detailed safety and hazard information, it is recommended to refer to the Material Safety Data Sheet (MSDS) .
Propriétés
IUPAC Name |
2-methyl-3-morpholin-4-ylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-8(6-9)7-10-2-4-11-5-3-10/h8H,2-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPXXXZSVLBMZPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)CN1CCOCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

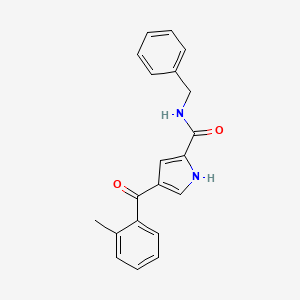
![2-(2-bromophenyl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)acetamide](/img/structure/B2489803.png)
![N-[cyano(2,4-difluorophenyl)methyl]-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B2489805.png)
![(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(3',4'-dichloro-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2489806.png)
![1-(3-((4-(Pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)phenyl)ethanone](/img/structure/B2489808.png)
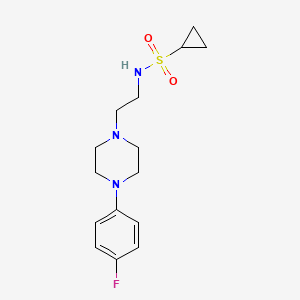
![1,7-dimethyl-8-(2-(4-(2-methylbenzyl)piperazin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2489816.png)
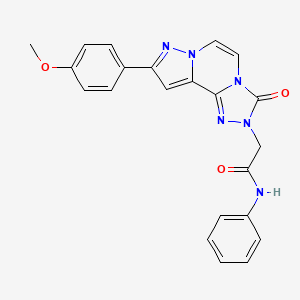
![Tert-butyl 4-[4-[(prop-2-enoylamino)methyl]benzoyl]-1,4-diazepane-1-carboxylate](/img/structure/B2489818.png)

![tert-butyl N-methyl-N-[4-(phenylamino)phenyl]carbamate](/img/structure/B2489820.png)
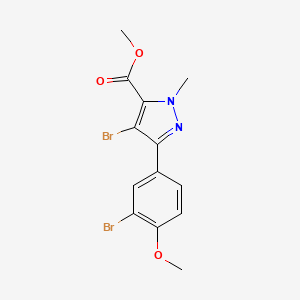
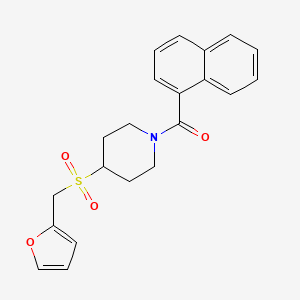
![Methyl 4-(2-{[(tert-butoxycarbonyl)amino]methyl}-3-fluorophenoxy)-3-methoxybenzoate](/img/structure/B2489824.png)